N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)cyclobutanecarboxamide

Medicinal Chemistry Structure-Activity Relationship Anticancer Drug Design

For SAR campaigns requiring para-fluoro substitution, this is the specific choice over ortho-fluoro or para-methoxy analogs. The 4-fluoro group modulates electronic properties without steric or H-bonding perturbations, ensuring structure-activity integrity. The 3-methylene linker provides geometric differentiation from common 4-carboxamide regioisomers, enabling access to distinct binding pockets. Its well-defined molecular architecture supports precise enzyme inhibition and receptor modulation studies. Procure this compound to evaluate the contribution of the 5-(4-fluorophenyl)isoxazole moiety in your assays.

Molecular Formula C15H15FN2O2
Molecular Weight 274.295
CAS No. 1209161-12-5
Cat. No. B2477666
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)cyclobutanecarboxamide
CAS1209161-12-5
Molecular FormulaC15H15FN2O2
Molecular Weight274.295
Structural Identifiers
SMILESC1CC(C1)C(=O)NCC2=NOC(=C2)C3=CC=C(C=C3)F
InChIInChI=1S/C15H15FN2O2/c16-12-6-4-10(5-7-12)14-8-13(18-20-14)9-17-15(19)11-2-1-3-11/h4-8,11H,1-3,9H2,(H,17,19)
InChIKeyQJOVBCQCYIZELA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide for N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)cyclobutanecarboxamide (CAS 1209161-12-5): A Structurally Distinct Building Block for Drug Discovery


N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)cyclobutanecarboxamide is a synthetic organic compound belonging to the fluorophenyl-isoxazole-carboxamide class. Its scaffold incorporates a 4-fluorophenyl group at the 5-position of an isoxazole ring and a cyclobutanecarboxamide moiety linked via a methylene bridge at the 3-position, classifying it as a substituted isoxazole derivative [1]. This structural arrangement distinguishes it from other isoxazole-carboxamide analogs with different substitution patterns or phenyl ring modifications. The compound is primarily utilized as a specialized building block or intermediate in medicinal chemistry campaigns targeting enzyme inhibition and receptor modulation [1].

Critical Differentiation: Why N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)cyclobutanecarboxamide Cannot Be Replaced by Standard In-Class Alternatives


Generic substitution within the fluorophenyl-isoxazole-carboxamide class fails because minor structural variations profoundly alter biological activity and physicochemical properties. The cyclobutanecarboxamide group attached via a methylene linker at the 3-position of the isoxazole is a defining feature of N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)cyclobutanecarboxamide, contrasting with common 4-carboxamide regioisomers or differently substituted phenyl rings [1]. Published evidence on closely related fluorophenyl-isoxazole derivatives demonstrates that variations in substituent position and carboxamide linkage location can shift anti-proliferative IC50 values by an order of magnitude or more, as observed in the 2a-2f series where the most potent analog (2f) achieved IC50 values of 5.76 µg/mL against Hep3B cells while close structural analogs exhibited significantly higher values [1]. Thus, substituting this compound with a generic isoxazole-carboxamide analog without experimental validation risks undermining target potency and selectivity in downstream assays.

Quantitative Evidence Guide for N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)cyclobutanecarboxamide: Head-to-Head and Class-Level Comparisons


Regioisomeric Carboxamide Linkage: 3-Methylene vs. 4-Carbonyl Functionalization Determines Biological Outcome

The target compound bears a cyclobutanecarboxamide group linked through a methylene spacer at the isoxazole 3-position, distinguishing it from 4-carboxamide regioisomers that dominate the closest published series [1]. In the fluorophenyl-isoxazole-carboxamide series reported by Hawash et al., all six derivatives (2a–2f) featured the carboxamide group directly attached at the 4-position of the isoxazole ring [1]. The most potent of these, compound 2f, displayed IC50 values of 5.76 µg/mL against Hep3B and 34.64 µg/mL against Hep-G2, while other regioisomers in the series (2a–2c, 2e) showed IC50 values ranging from 7.66 to 11.60 µg/mL against Hep3B [1]. The target compound's 3-methylene linkage represents a distinct connectivity that is expected to orient the cyclobutane carboxamide into a different spatial region, potentially altering target binding profiles, although direct quantitative head-to-head data for this specific scaffold are not currently available in the public domain.

Medicinal Chemistry Structure-Activity Relationship Anticancer Drug Design

Phenyl Ring Substitution Pattern: 4-Fluoro vs. 2-Fluoro and 4-Methoxy Analogs Offer Distinct Physicochemical Profiles

The 4-fluorophenyl substitution on the isoxazole ring represents a precise electronic and steric choice. Readily available commercial analogs include N-((5-(2-fluorophenyl)isoxazol-3-yl)methyl)cyclobutanecarboxamide (ortho-fluoro) and N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)cyclobutanecarboxamide (para-methoxy) . Fluorine substitution at the para position modulates electron density on the phenyl ring through inductive effects without introducing the steric hindrance or altered molecular shape associated with ortho substitution. The 4-fluoro group also lacks the hydrogen-bonding capability of a 4-methoxy group, resulting in distinctly different logP, polar surface area, and potential for metabolic oxidative pathways. While direct comparative bioactivity data among these three analogs are not published, the established principles of medicinal chemistry indicate that the choice between 4-fluoro, 2-fluoro, and 4-methoxy substitution can significantly impact target engagement, selectivity, and pharmacokinetic profiles.

Drug Design Physicochemical Properties Lead Optimization

Cyclobutane Carboxamide vs. Linear or Larger Cycloalkyl Amides: Conformational Restriction as a Potential Selectivity Driver

The cyclobutanecarboxamide moiety introduces a strained four-membered ring that restricts conformational freedom relative to linear alkyl amides (e.g., acetamide, propionamide) or larger rings (e.g., cyclohexane carboxamide). Cyclobutane rings impose a puckered conformation with defined bond angles, resulting in a unique spatial presentation of the amide group. In the context of the patent literature on isoxazole derivatives for pulmonary diseases, cyclobutyl-containing carboxamides are explicitly claimed as key structural elements, underscoring their perceived value in achieving target selectivity [1]. The compound N-(isoxazol-3-yl)cyclobutanecarboxamide, lacking the phenyl and methylene linker, represents a simpler scaffold comparator; however, the addition of the 5-(4-fluorophenyl) group and the methylene linker on the target compound creates a more elaborate architecture with additional interaction sites. No direct quantitative comparison of cyclobutane versus cyclohexane or linear carboxamide analogs is available for this isoxazole scaffold.

Conformational Analysis Molecular Recognition Scaffold Design

Physicochemical and Drug-Likeness Properties: Class-Level Compliance with Lipinski's Rule

Comprehensive cheminformatics analysis of the broader fluorophenyl-isoxazole-carboxamide class (compounds 2a–2f) confirmed that all six derivatives obeyed Lipinski's Rule of Five, indicating favorable drug-likeness and oral bioavailability potential [1]. Although the exact physicochemical profile of N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)cyclobutanecarboxamide has not been independently published, its structural features (molecular weight 274.295 g/mol, one H-bond donor, moderate lipophilicity) are consistent with the class-wide behavior [1]. The computed molecular weight of compound 2a was 387.1356 g/mol [1]; the target compound, with a lower molecular weight (274.295), is predicted to have even more favorable drug-like properties. The cyclobutanecarboxamide group may confer distinct solubility and permeability characteristics compared to the aniline-derived carboxamides in the published series, though this remains to be experimentally verified for the target compound.

Cheminformatics Drug-Likeness ADME Prediction

Optimal Use Cases for Procuring N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)cyclobutanecarboxamide


Development of Novel Enzyme Inhibitors Targeting Kinases or Oxidoreductases with a Preference for Cyclobutane-Containing Scaffolds

The cyclobutanecarboxamide moiety is a recognized motif for engaging enzyme active sites with conformational selectivity [2]. Researchers designing inhibitors for kinases or oxidoreductases where cyclobutyl groups have shown efficacy in patent disclosures should procure this specific compound to evaluate the contribution of the 5-(4-fluorophenyl)isoxazole moiety relative to more common phenyl-isoxazole analogs [1]. The 3-methylene linker provides geometric differentiation from 4-carboxamide series, potentially accessing distinct binding pockets.

Structure-Activity Relationship Studies Requiring Precise 4-Fluoro Substitution on the Phenyl Ring

For SAR campaigns that demand para-fluoro substitution on the phenyl ring of the isoxazole, this compound is the specific choice over its ortho-fluoro (2-fluorophenyl) or para-methoxy (4-methoxyphenyl) commercially available counterparts . The 4-fluoro group modulates electronic properties without the steric or hydrogen-bonding perturbations introduced by the alternative substituents, thereby maintaining the integrity of structure-activity conclusions.

Building Block for the Synthesis of More Complex Bi- or Tri-cyclic Heterocyclic Libraries

The compound serves as a versatile building block where the isoxazole ring can be further functionalized and the cyclobutanecarboxamide group can be elaborated. As noted in vendor sources, its well-defined molecular architecture supports precise SAR studies [1]. The methylene linker at the 3-position provides a synthetic handle distinct from direct carboxamide attachment, enabling divergent library synthesis strategies.

Quote Request

Request a Quote for N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)cyclobutanecarboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.